molecular formula C8H14ClNO3 B6219274 methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2751615-43-5

methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B6219274
CAS No.: 2751615-43-5
M. Wt: 207.65 g/mol
InChI Key: HCLSGXNCGJLUFO-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride: is a complex organic compound with a bicyclic structure. It contains a hydroxymethyl group, an azabicyclo moiety, and a carboxylate group, making it a versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically involving formaldehyde and a suitable catalyst.

  • Azabicyclo Formation: The azabicyclo structure can be synthesized through intramolecular cyclization reactions, often using amine and carboxylic acid precursors.

  • Carboxylation: The carboxylate group can be introduced via carboxylation reactions, often involving carbon dioxide and a suitable base.

Industrial Production Methods:

  • Batch Production: The compound can be synthesized in batch reactors, allowing for precise control over reaction conditions and scalability.

  • Continuous Flow Synthesis: Continuous flow reactors can be used for large-scale production, offering advantages in terms of efficiency and consistency.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under specific conditions.

  • Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

  • Substitution: The azabicyclo structure can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common nucleophiles include amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies, helping to elucidate enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

  • Methyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-4-carboxylate hydrochloride

Uniqueness: Methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific bicyclic structure and the presence of both hydroxymethyl and carboxylate groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

2751615-43-5

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-12-6(11)7-2-8(3-7,5-10)9-4-7;/h9-10H,2-5H2,1H3;1H

InChI Key

HCLSGXNCGJLUFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(NC2)CO.Cl

Purity

95

Origin of Product

United States

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